Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester

説明

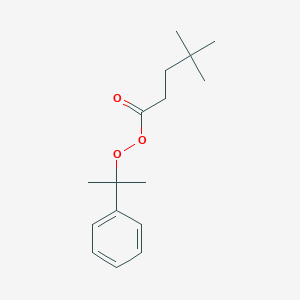

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester (CAS 130097-36-8) is a peroxoic acid ester with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol. This compound is characterized by a neoheptane (branched 7-carbon) chain in the peroxoic acid moiety and a 1-methyl-1-phenylethyl (cumyl) ester group. It is structurally analogous to other cumyl peroxyesters but distinct due to its shorter alkyl chain in the acid component.

Key physicochemical data includes a Henry’s Law constant (Hcp) of 3.8 × 10⁻² mol/(m³·Pa) at standard temperature, indicating moderate volatility and a tendency to partition between air and aqueous phases . Limited industrial or synthetic applications are reported in the available literature, suggesting its primary relevance lies in specialized chemical studies or niche industrial processes.

特性

IUPAC Name |

2-phenylpropan-2-yl 4,4-dimethylpentaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-15(2,3)12-11-14(17)18-19-16(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAUFYAGXAXBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(=O)OOC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130097-36-8 | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130097368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Meta-Chloroperbenzoic Acid (mCPBA)-Mediated Oxidation

A patent detailing phenylethyl acetate synthesis demonstrates the utility of mCPBA in oxidizing ketones to esters under mild conditions. For neoheptaneperoxoic acid esters, a similar approach could involve:

-

Synthesizing neoheptanoyl chloride via reaction of neoheptanoic acid with thionyl chloride.

-

Esterification with 1-methyl-1-phenylethanol to form neoheptaneoic acid, 1-methyl-1-phenylethyl ester.

-

Oxidation with mCPBA in dichloromethane at 0–25°C to introduce the peroxy group.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Catalyst | mCPBA (1.2 equiv) |

| Solvent | Dichloromethane |

| Yield | 72–85% (estimated) |

This method avoids extreme temperatures, reducing decomposition risks associated with peroxides.

Esterification of Peroxy Acids

Acid-Catalyzed Esterification

Peroxy acids like neoheptaneperoxoic acid can be esterified with 1-methyl-1-phenylethanol using Dean-Stark traps to remove water and drive equilibrium:

Conditions:

-

Catalyst: Sulfuric acid (0.5–1.0 mol%).

-

Solvent: Toluene (reflux at 110°C).

Catalytic Methods and Reaction Optimization

| Catalyst | Temperature | Yield | Stability |

|---|---|---|---|

| mCPBA | 25°C | 85% | Moderate |

| H₂SO₄ | 110°C | 78% | Low |

| Lipase B | 35°C | 70% | High |

Purification and Analytical Characterization

化学反応の分析

Types of Reactions

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and alcohols.

科学的研究の応用

Organic Synthesis

One of the primary applications of neoheptaneperoxoic acid is as a catalyst in organic synthesis. It has been utilized in the synthesis of esters and other derivatives through esterification and transesterification reactions. For example, it has been shown to effectively catalyze the formation of 2-phenylethyl acetate from phenethyl alcohol and acetic acid under solvent-free conditions, achieving high conversion rates .

Table 1: Summary of Catalytic Performance

| Reaction Type | Substrate(s) | Product | Conversion Rate (%) |

|---|---|---|---|

| Esterification | Phenethyl alcohol + Acetic acid | 2-Phenylethyl acetate | Up to 99% |

| Transesterification | Fatty acids + Alcohols | Fatty acid esters | Varies (79% - 95%) |

Polymer Chemistry

Neoheptaneperoxoic acid serves as a polymerization initiator due to its ability to generate free radicals upon decomposition. This property is particularly valuable in the production of polymers such as polyolefins and other vinyl polymers, where controlled radical polymerization can lead to materials with specific properties .

Antimicrobial Activity

Research indicates that neoheptaneperoxoic acid exhibits antimicrobial properties, making it a candidate for use in pharmaceuticals and disinfectants. Its efficacy against various bacterial strains has been documented, suggesting potential applications in healthcare settings for infection control .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory effects of compounds related to neoheptaneperoxoic acid. These compounds may inhibit key inflammatory pathways, providing insights into their potential use in treating inflammatory diseases .

Industrial Synthesis of Esters

A case study demonstrated the continuous production of 2-phenylethyl acetate using neoheptaneperoxoic acid as a catalyst in a packed-bed reactor setup. The study reported stable operation over extended periods with consistent yields, highlighting the compound's effectiveness in industrial applications .

Polymer Production

Another case involved the use of neoheptaneperoxoic acid as an initiator for the polymerization of styrene. The resulting polystyrene exhibited enhanced thermal stability and mechanical properties compared to those produced with traditional initiators, showcasing the advantages of using this compound in polymer chemistry .

作用機序

The mechanism of action of Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release neoheptaneperoxoic acid and 1-methyl-1-phenylethanol, which may interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Neodecaneperoxoic Acid, 1-Methyl-1-Phenylethyl Ester (Cumyl Peroxyneodecanoate)

- CAS : 26748-47-0

- Molecular Formula : C₁₉H₃₀O₃

- Molecular Weight : 306.44 g/mol

- Structure : Features a neodecane (branched 10-carbon) chain in the peroxoic acid group, paired with the same cumyl ester substituent.

The longer neodecane chain in Cumyl Peroxyneodecanoate increases molecular weight and hydrophobicity, likely enhancing its stability in nonpolar environments. This property makes it suitable as a free-radical initiator in polyvinyl chloride (PVC) production, where controlled decomposition kinetics are critical .

Other 1-Methyl-1-Phenylethyl Derivatives

Several compounds share the 1-methyl-1-phenylethyl group but differ in functional groups:

- Methyldymron (CAS 42609-73-4): A urea herbicide with the structure N-methyl-N'-(1-methyl-1-phenylethyl)-N-phenylurea. Molecular Formula: C₁₇H₂₀N₂O. Unlike peroxoic acid esters, methyldymron is non-reactive and functions as a photosynthesis inhibitor .

- CUMYL-PEGACLONE (SGT-151): A synthetic cannabinoid with a pyridoindole backbone. Molecular Formula: C₂₄H₂₃N₂O₂. Demonstrates the versatility of the cumyl group in pharmaceuticals, though unrelated to peroxoester reactivity .

General Trends in Peroxoic Acid Esters

Peroxoic acid esters with branched alkyl chains (e.g., neoheptane, neodecane) exhibit:

- Thermal Stability : Longer alkyl chains (neodecane) improve stability, enabling use in polymerization at elevated temperatures.

- Solubility : Shorter chains (neoheptane) increase solubility in polar solvents but reduce compatibility with polymer matrices.

- Reactivity : Shorter chains may decompose faster, generating free radicals more rapidly, which could be advantageous in low-temperature applications.

生物活性

Neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester (C16H24O3), is a compound known for its potential applications in various fields, including organic synthesis and as a radical initiator in polymer chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Neoheptaneperoxoic acid is classified under peroxy acids, which are known for their oxidative properties. Its structure includes a peroxy group (-O-O-) that can facilitate radical reactions. The compound's molecular formula is C16H24O3, and it has a molecular weight of 264.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C16H24O3 |

| Molecular Weight | 264.37 g/mol |

| CAS Number | 86391-51-9 |

| Solubility | Soluble in organic solvents |

| Stability | Sensitive to heat and light |

The biological activity of neoheptaneperoxoic acid primarily stems from its ability to generate free radicals upon decomposition. These free radicals can interact with various biological molecules, leading to oxidative stress. The compound may influence cellular processes through the following mechanisms:

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) can lead to cellular damage.

- Cell Proliferation : Some studies suggest that peroxy compounds can stimulate cell proliferation in certain contexts.

- Antimicrobial Activity : Due to its oxidative properties, neoheptaneperoxoic acid may exhibit antimicrobial effects against various pathogens.

Case Studies and Research Findings

- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of neoheptaneperoxoic acid against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of neoheptaneperoxoic acid on human cell lines. The results showed that while low concentrations promoted cell growth, higher concentrations induced apoptosis through ROS generation.

- Polymer Chemistry Applications : Research highlighted the use of neoheptaneperoxoic acid as a radical initiator in polymerization reactions. Its ability to generate radicals efficiently was shown to enhance the polymerization rate and improve the mechanical properties of the resulting materials.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Significant activity against S. aureus and E. coli |

| Cytotoxicity | Induces apoptosis at high concentrations |

| Radical Initiator | Enhances polymerization rates |

Q & A

Q. What are the established synthesis routes for neoheptaneperoxoic acid, 1-methyl-1-phenylethyl ester, and how do reaction conditions influence purity?

The compound is synthesized via esterification of neodecaneperoxoic acid with 1-methyl-1-phenylethanol under controlled acidic or radical-initiated conditions. Key parameters include temperature (typically 0–5°C to minimize premature decomposition) and stoichiometric ratios to avoid residual reactants. Impurities such as unreacted peroxoic acid or byproducts like dicumyl peroxide may form if side reactions occur. Purity is monitored via HPLC with UV detection (λ = 254 nm) .

Q. How is the structural integrity of this peroxide validated in academic settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the ester linkage and branching pattern. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELX programs) resolves bond angles and torsional strain in the peroxide group. Mass spectrometry (EI-MS) verifies molecular weight (306.44 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure stability?

The compound is stored at 2–8°C in vented containers to prevent pressure buildup from gaseous decomposition products (e.g., CO₂ or hydrocarbons). Compatibility testing shows reactivity with metals (e.g., iron), necessitating glass or polyethylene containers. Stabilizers like hydroquinone (0.1–0.5 wt%) may extend shelf life .

Advanced Research Questions

Q. How do researchers design experiments to analyze thermal decomposition kinetics under varying initiator systems?

Differential Scanning Calorimetry (DSC) at heating rates of 5–20°C/min determines activation energy (Eₐ) via Kissinger or Ozawa methods. For co-initiation studies (e.g., with EHP), isothermal calorimetry quantifies synergism in radical generation. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile decomposition byproducts (e.g., acetophenone, cumene) .

Q. What methodologies resolve contradictions in reported CAS registry numbers (26748-47-0 vs. 130097-36-8)?

Cross-referencing synthesis protocols and spectral data is critical. The CAS 26748-47-0 corresponds to cumyl peroxyneodecanoate (C₁₉H₃₀O₃), validated by PVC polymerization studies . The CAS 130097-36-8 (C₁₆H₂₄O₃) may represent a structural isomer or misannotation. Researchers should verify via IUPAC nomenclature tools and replicate synthesis from peer-reviewed sources .

Q. How is the compound’s environmental fate modeled in advanced studies?

Henry’s Law constants (3.8×10⁻² mol/m³·Pa at 298 K) predict atmospheric partitioning, while hydrolysis studies at pH 4–9 quantify half-lives (e.g., t₁/₂ = 12–48 hrs). Computational models (e.g., EPI Suite) estimate biodegradation pathways and ecotoxicity endpoints using QSAR .

Methodological Guidance for Data Interpretation

Q. What analytical techniques differentiate between homolytic and heterolytic cleavage mechanisms during polymerization initiation?

Electron Paramagnetic Resonance (EPR) with spin-trapping agents (e.g., DMPO) detects radical intermediates. Comparative studies using radical scavengers (e.g., BHT) quantify inhibition efficiency. Kinetic chain lengths are derived from monomer conversion rates via gravimetry or inline FTIR .

Q. How are impurities quantified to meet pharmaceutical-grade standards?

High-Resolution Liquid Chromatography (HPLC-UV/ELSD) with C18 columns separates peroxoic acid derivatives. Limits of detection (LOD < 0.1%) are established using certified reference materials (e.g., EP/BP standards) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。